molecular formula C25H19BrO5 B15108725 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B15108725
M. Wt: 479.3 g/mol
InChI Key: FJAZQJNVXFLDPH-RMORIDSASA-N
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Description

The compound “(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one” is a complex organic molecule that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 6-bromo-4H-1,3-benzodioxin and 2-methylbenzyl alcohol. The synthetic route could involve:

    Formation of the Benzofuran Core: This might be achieved through cyclization reactions.

    Introduction of the Bromine Atom: Bromination reactions using reagents like N-bromosuccinimide (NBS).

    Formation of the Benzodioxin Ring: This could involve condensation reactions.

    Final Coupling Reaction: The final step might involve coupling the benzofuran core with the benzodioxin ring under specific conditions such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: To speed up the reaction and increase efficiency.

    Controlled Temperature and Pressure: To ensure the reaction proceeds smoothly.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways.

    Medicine: Possible applications in drug development due to its complex structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: Affecting their activity.

    Modulating Biological Pathways: Influencing cellular processes.

    Chemical Interactions: Such as hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar core structures.

    Benzodioxin Derivatives: Compounds with similar ring structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C25H19BrO5

Molecular Weight

479.3 g/mol

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H19BrO5/c1-15-4-2-3-5-16(15)13-29-20-6-7-21-22(11-20)31-23(24(21)27)10-17-8-19(26)9-18-12-28-14-30-25(17)18/h2-11H,12-14H2,1H3/b23-10-

InChI Key

FJAZQJNVXFLDPH-RMORIDSASA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3

Origin of Product

United States

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